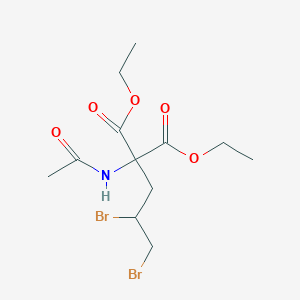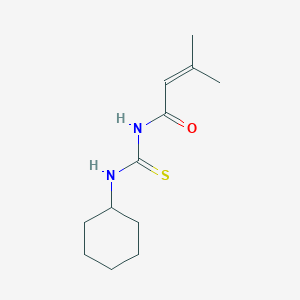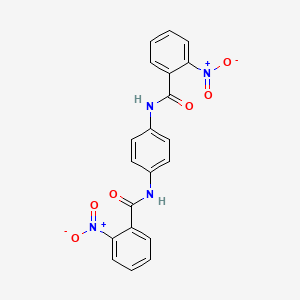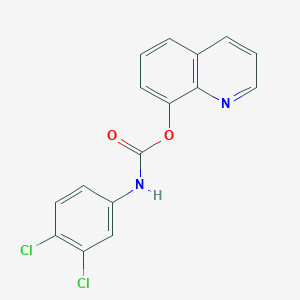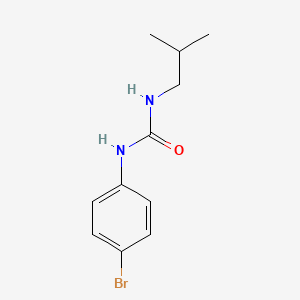
1-(4-Bromophenyl)-3-isobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-isobutylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isobutylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-isobutylurea can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with isobutyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea compounds.
Reduction: Formation of dehalogenated urea derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-(4-Bromophenyl)-3-isobutylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
1-(4-Chlorophenyl)-3-isobutylurea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-isobutylurea: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-3-isobutylurea: Features a methyl group instead of a halogen.
Uniqueness: 1-(4-Bromophenyl)-3-isobutylurea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in specific applications where the bromine atom plays a crucial role in the compound’s activity or properties.
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
YBVKKYOYCGWRBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

